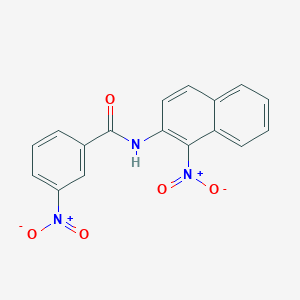

3-nitro-N-{1-nitro-2-naphthyl}benzamide

Description

3-Nitro-N-{1-nitro-2-naphthyl}benzamide is a nitro-substituted benzamide derivative featuring a 3-nitrobenzoyl group linked to a 1-nitro-2-naphthylamine moiety. Its structural uniqueness arises from the dual nitro groups on both the benzamide and naphthalene rings, which influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C17H11N3O5 |

|---|---|

Molecular Weight |

337.29 g/mol |

IUPAC Name |

3-nitro-N-(1-nitronaphthalen-2-yl)benzamide |

InChI |

InChI=1S/C17H11N3O5/c21-17(12-5-3-6-13(10-12)19(22)23)18-15-9-8-11-4-1-2-7-14(11)16(15)20(24)25/h1-10H,(H,18,21) |

InChI Key |

CQGNOECXCRSGNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Nitro-Benzamide Moieties

3-Nitro-N-(5-Nitrothiazol-2-yl)Benzamide (Compound 26)

- Structure : Benzamide with a 3-nitro group and a 5-nitrothiazole substituent.

- Synthesis : Synthesized via Method A (82% yield) as a bright yellow solid.

- Spectroscopy: ¹H NMR: δ 13.92 (s, 1H), 8.94 (t, J = 1.8 Hz, 1H), 8.69 (s, 1H), 8.48 (dd, J = 8.0 Hz, 2H). ¹³C NMR: δ 164.7 (C=O), 162.4 (thiazole C), 147.8 (NO₂).

- Application : Tested for antimicrobial activity but lacks the naphthyl group’s extended aromatic system .

3-Nitro-N-(4-Phenoxyphenyl)Benzamide (ICA-105574)

- Structure: Benzamide with a 3-nitro group and a 4-phenoxyphenyl substituent.

- Biological Activity : Potent activator of hERG1 potassium channels. Mutagenesis studies revealed binding interactions with residues in the pore module (e.g., L622C, F557L, Y652A). Molecular docking supports a mixed agonist/inhibitor mechanism .

2-Nitro-N-(4-Nitrophenyl)Benzamide

- Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonding stabilizes the structure .

- Comparison : The 2-nitro/4-nitro substitution pattern contrasts with the 3-nitro/1-nitro arrangement in the target compound, influencing conformational rigidity and intermolecular interactions.

Analogues with Heterocyclic Substituents

3-Nitro-N-(3-Thioxo-3H-1,2,4-Dithiazol-5-yl)Benzamide

- Structure : Benzamide with a 3-thioxo-dithiazole substituent.

- Physicochemical Properties : Molecular formula C₁₀H₆N₄O₅S₂; molar mass 404.42 g/mol.

3-Nitro-N-(Piperidin-4-yl)Benzamide Hydrochloride

- Structure : Benzamide with a piperidinyl substituent.

- Properties : Hydrochloride salt improves solubility (MW 249.27 g/mol).

- Application : Used as a building block in drug discovery, highlighting the role of amine substituents in bioavailability .

Analogues with Extended Aromatic Systems

3-Nitro-N-[4-(4-Nitrophenyl)Phenyl]Benzamide

- Structure : Biphenyl system with dual nitro groups.

3-Methyl-N-Naphthalen-1-yl-Benzamide

- Structure : Benzamide with a 3-methyl group and 1-naphthyl substituent.

- Data : Characterized via NMR and X-ray crystallography (NIST database).

- Comparison : Methyl substitution vs. nitro groups alters electron-withdrawing effects and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.